3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde
Description
Properties
IUPAC Name |
3-methoxy-4-[2-(4-methylpiperidin-1-yl)ethoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-13-5-7-17(8-6-13)9-10-20-15-4-3-14(12-18)11-16(15)19-2/h3-4,11-13H,5-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVJKZKXSARGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=C(C=C(C=C2)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzaldehyde Core
The benzaldehyde core is typically synthesized by either:
- Oxidation of the corresponding benzyl alcohol , where the primary alcohol group is oxidized to an aldehyde using mild oxidizing agents to avoid over-oxidation.
- Vilsmeier-Haack reaction , a classical formylation method where an aromatic ring is treated with a Vilsmeier reagent (formed from DMF and POCl3) to introduce the aldehyde group directly onto the aromatic ring.
Introduction of the Methoxy Group
- The methoxy substituent at the 3-position is introduced by methylation of the corresponding hydroxy group on the aromatic ring.
- Common methylating agents include dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate or sodium hydride.
- This step ensures selective methylation without affecting other functional groups.
Attachment of the 2-(4-methyl-piperidin-1-yl)-ethoxy Side Chain
- The ethoxy linker is introduced via nucleophilic substitution reactions .
- Typically, a halogenated ethoxy intermediate (e.g., 2-bromoethoxy derivative) is reacted with 4-methylpiperidine under controlled conditions to form the ether linkage.
- The reaction is often carried out in polar aprotic solvents such as acetone or dimethylformamide (DMF) with a base to facilitate substitution.
Detailed Synthetic Route Example
Research Findings and Optimization Notes
- The use of potassium carbonate as a base in acetone solvent is common for methylation and alkylation steps, providing good yields and selectivity.
- Reaction monitoring by thin layer chromatography (TLC) is essential to determine completion and avoid side reactions.
- Purification typically involves extraction with ethyl acetate and washing with water to remove inorganic salts and impurities.
- Crystallization from ethyl acetate or other suitable solvents is used to obtain pure product crystals.
- The choice of solvent for nucleophilic substitution and oxidation steps significantly affects yield and reaction time. For example, trifluoroethanol (TFE) has been reported to improve conversion and reproducibility in related piperidine derivative syntheses.
- Use of mild oxidants and controlled conditions prevents degradation of sensitive aldehyde groups.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents/Conditions | Purpose/Outcome | Key Considerations |
|---|---|---|---|
| Benzaldehyde core formation | Vilsmeier-Haack (DMF + POCl3) or oxidation | Introduce aldehyde group | Control temperature to avoid side products |
| Methoxy group introduction | Methyl iodide or dimethyl sulfate + base | Methylation of phenolic OH | Use excess base, monitor reaction time |
| Ethoxy linker formation | Methyl bromoacetate + K2CO3 in acetone | Alkylation to form ethoxy intermediate | Stirring at 65 °C, TLC monitoring |
| Piperidine substitution | 4-methylpiperidine + DMF or acetone | Nucleophilic substitution to attach piperidine | Optimize solvent and temperature |
| Oxidation to aldehyde (if needed) | PCC, Swern oxidation, or SO3-pyridine complex | Convert alcohol to aldehyde | Avoid over-oxidation, mild conditions |
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ethyl halides, methyl iodide, dimethyl sulfate.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity . The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function . Additionally, the methoxy and ethoxy groups may influence the compound’s lipophilicity and membrane permeability, impacting its overall bioactivity .
Comparison with Similar Compounds
Structural and Physicochemical Differences
The following table highlights key structural variations and properties among analogs:
Key Observations :
- Piperidine vs. Morpholine: The target compound’s piperidine ring (secondary amine) contrasts with the morpholine analog’s oxygen-containing ring.
- Pyridine Derivatives : Compounds with pyridine substituents (e.g., trifluoroethoxy-pyridinylmethoxy or ethylpyridinylethoxy) exhibit higher molecular weights and distinct electronic profiles. The trifluoroethoxy group () introduces strong electron-withdrawing effects, which may stabilize metabolic degradation.
- Aromatic vs.
Biological Activity
3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde (C16H23NO3) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a methoxy group, a piperidine moiety, and an aldehyde functional group, which contribute to its unique chemical properties and biological interactions.
- Molecular Formula : C16H23NO3
- Molecular Weight : 277.36 g/mol
- IUPAC Name : 3-methoxy-4-[2-(4-methylpiperidin-1-yl)ethoxy]benzaldehyde
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperidine ring is known for its ability to interact with neurotransmitter receptors, which may modulate their activity, influencing processes such as cell signaling and neurotransmission. The aldehyde group can form reversible covalent bonds with target proteins, potentially altering their function and leading to various biological effects .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related piperidine derivatives can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). These compounds demonstrated the ability to enhance caspase activity and induce morphological changes indicative of apoptosis at micromolar concentrations .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound | Cancer Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| Compound A | MDA-MB-231 | 1.0 | Induces apoptosis |
| Compound B | HepG2 | 10.0 | Enhances caspase activity |
| This compound | Various | TBD | TBD |
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence that this compound may possess antimicrobial activity. Similar compounds have been evaluated for their efficacy against standard strains of bacteria such as Staphylococcus aureus and Escherichia coli. Preliminary data suggest that the presence of the piperidine ring enhances the compound's ability to disrupt bacterial cell membranes .
Study on Anticancer Activity
A study focused on the synthesis and evaluation of piperidine derivatives reported that certain analogs exhibited enhanced cytotoxicity against cancer cells compared to traditional chemotherapeutic agents. The mechanism was linked to the disruption of microtubule assembly, indicating a potential role as microtubule-destabilizing agents .
Neuroprotective Effects
Another area of investigation involves the neuroprotective properties of compounds containing piperidine moieties. These compounds have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes suggests a potential therapeutic application for cognitive disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Nucleophilic substitution of 4-hydroxybenzaldehyde with 1-(2-chloroethyl)-4-methylpiperidine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the piperidine-ethoxy side chain .
- Step 2 : Purification via column chromatography (silica gel, EtOAc/hexane gradient) to isolate the intermediate.
- Step 3 : Monitor reaction progress using TLC and confirm product identity via H NMR (e.g., aldehyde proton at δ 9.8–10.0 ppm, piperidine protons at δ 1.4–2.7 ppm) .
- Critical Factors : Excess alkylating agent (1.5–2.0 eq.) and prolonged reaction time (12–24 h) improve yields (~60–70%). Side reactions (e.g., over-alkylation) are minimized at temperatures ≤80°C .
Q. How can spectroscopic techniques distinguish this compound from structurally similar benzaldehyde derivatives?
- Methodology :
- H/C NMR : Key diagnostic signals include:
- Aldehyde proton at δ ~9.9 ppm (singlet).
- Methoxy group at δ ~3.8 ppm (singlet).
- Piperidine methyl protons at δ ~1.1 ppm (triplet) and N-ethyloxy protons at δ ~3.5–4.0 ppm .
- IR Spectroscopy : Stretching vibrations for aldehyde (C=O at ~1700 cm⁻¹) and ether (C-O at ~1250 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Exact mass (calc. for C₁₆H₂₁NO₃: 275.1521) and fragmentation patterns (e.g., loss of piperidine fragment at m/z 98) aid identification .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodology :
- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation of the aldehyde group. Use amber vials to avoid photodegradation .
- Stability Assay : Monitor decomposition via HPLC over 30 days. Degradation products (e.g., carboxylic acid derivatives) indicate oxidation; <5% degradation is acceptable under optimal conditions .
Advanced Research Questions
Q. How does the crystal packing of this compound influence its physicochemical properties?
- Methodology :
- Single-Crystal X-ray Diffraction : Analyze intermolecular interactions (e.g., C-H···O hydrogen bonds between aldehyde and methoxy groups, dihedral angles ~78° between aromatic rings) .
- Thermal Analysis : DSC/TGA reveals melting points (~150–160°C) and decomposition profiles linked to hydrogen-bonded networks .
- Solubility Prediction : Non-planar packing (due to piperidine substituent) reduces crystallinity, enhancing solubility in polar aprotic solvents (e.g., DMSO) .
Q. What pharmacological applications are feasible based on its structural motifs?
- Methodology :
- Structure-Activity Relationship (SAR) : The piperidine-ethoxy chain mimics GPCR ligand scaffolds (e.g., dopamine receptors), while the aldehyde group enables Schiff base formation with biological amines .
- In Vitro Testing : Assess cytotoxicity (MTT assay) and receptor binding affinity (radioligand displacement) in cell lines. IC₅₀ values <10 µM suggest therapeutic potential .
- Drug Delivery : Functionalize gold nanoparticles via thiol-aldehyde coupling for targeted delivery systems .
Q. How can contradictory data on synthetic yields be resolved?
- Methodology :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst) systematically. For example, DMF vs. THF as solvent may alter yields by 15–20% due to polarity effects .
- Kinetic Studies : Monitor reaction intermediates via in situ FTIR to identify rate-limiting steps (e.g., alkylation vs. elimination) .
- Reproducibility Checks : Validate protocols across labs using standardized reagents and equipment (e.g., Schlenk lines for moisture-sensitive steps) .
Q. What environmental factors most significantly impact its reactivity in catalytic systems?
- Methodology :
- Solvent Screening : Compare reaction rates in aprotic (DMF) vs. protic (EtOH) solvents. Dielectric constants >30 enhance nucleophilicity of the piperidine group .
- Oxygen Sensitivity : Conduct reactions under inert vs. aerobic conditions. Aldehyde oxidation to carboxylic acid is accelerated by O₂, reducing yields by 25–30% .
- Moisture Effects : Karl Fischer titration quantifies water content; >0.1% H₂O promotes hydrolysis of the ethoxy linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
